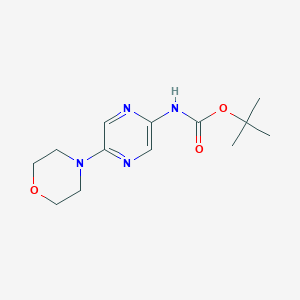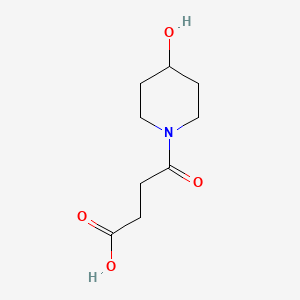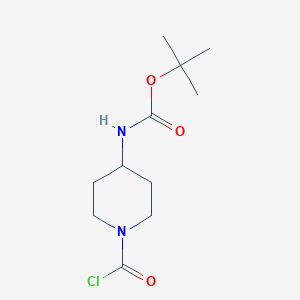
tert-Butyl (5-morpholinopyrazin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is not directly studied in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of similar compounds .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their relevance in pharmaceuticals and organic chemistry. For instance, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involved the separation of diastereomers and an oxidation process during crystal cultivation . Another study presented a method for synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is an intermediate in biologically active compounds, through a three-step process including acylation, nucleophilic substitution, and reduction . These methods highlight the complexity and the careful control required in the synthesis of tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of tert-butyl carbamate derivatives have been investigated using computational methods and spectroscopic techniques. For example, the vibrational spectroscopic investigations of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide were carried out using density functional methods, and the potential energy distribution was analyzed using the GAR2PED program . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were also studied . These studies provide a detailed understanding of the molecular structure and stability of tert-butyl carbamate derivatives.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carbamate derivatives is another area of interest. The 1,3-dipolar cycloaddition of the ynamide tert-butyl N-ethynyl-N-phenylcarbamate with C-carboxymethyl-N-phenylnitrilimine was investigated, showing the formation of a 5-amino pyrazole as a single regioisomer . This study, along with others, demonstrates the potential for tert-butyl carbamate derivatives to undergo various chemical reactions, leading to the formation of complex molecules with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives, such as their nonlinear optical behavior and electronic properties, have been analyzed. The first hyperpolarizability of these molecules indicates their potential application in nonlinear optics . The HOMO and LUMO analysis is used to determine the charge transfer within the molecules, and the NBO analysis provides insights into the stability of the molecules arising from hyper-conjugative interactions and charge delocalization . These properties are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
The structure-activity relationships (SAR) of compounds related to tert-butyl (5-morpholinopyrazin-2-yl)carbamate have been explored in medicinal chemistry. For example, the SAR of 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796), an inhibitor of p38alpha MAP kinase, was studied, revealing the importance of the tert-butyl group in binding to the kinase and the role of various functional groups in enhancing binding affinity (Regan et al., 2003).
Crystal Structures and Hydrogen Bonding
The crystal structures of tert-butyl carbamate derivatives have been investigated to understand hydrogen and halogen bonding interactions. In a study, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were examined for their unique bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis and Biological Evaluation
The synthesis of various substituted pyrazinecarboxamides, including compounds with tert-butyl groups, has been explored for their biological activities. These compounds have shown significant activity against Mycobacterium tuberculosis and other fungal strains, highlighting their potential in developing new antimicrobial agents (Doležal et al., 2006).
Novel Chemical Preparations
Research has also focused on the preparation of novel chemical entities involving tert-butyl carbamate groups. For instance, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate was synthesized as an important intermediate in biologically active compounds, demonstrating the utility of tert-butyl carbamate derivatives in complex synthetic processes (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-(5-morpholin-4-ylpyrazin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)16-10-8-15-11(9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJOZQXZUDZPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-morpholinopyrazin-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)


![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)


![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)
![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)